molecular formula C13H18BrNO B7936284 N-{[2-bromo-5-(propan-2-yloxy)phenyl]methyl}cyclopropanamine

N-{[2-bromo-5-(propan-2-yloxy)phenyl]methyl}cyclopropanamine

Cat. No.: B7936284
M. Wt: 284.19 g/mol
InChI Key: UYNWPKVBGUQQAF-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a bromo-substituted phenyl ring (at position 2) and a propan-2-yloxy group (at position 5). The benzyl group is linked to a cyclopropanamine moiety via a methylene bridge.

Molecular Formula: $ \text{C}{13}\text{H}{17}\text{BrNO} $ Molecular Weight: ~284.18 g/mol (calculated) Key Features:

  • Propan-2-yloxy group: Introduces steric bulk and moderate electron-donating effects.
  • Cyclopropanamine: A rigid, strained three-membered ring that may improve metabolic stability and conformational rigidity compared to linear amines .

Properties

IUPAC Name

N-[(2-bromo-5-propan-2-yloxyphenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-9(2)16-12-5-6-13(14)10(7-12)8-15-11-3-4-11/h5-7,9,11,15H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNWPKVBGUQQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)Br)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-bromo-5-(propan-2-yloxy)phenyl]methyl}cyclopropanamine typically involves a multi-step process. One common method starts with the bromination of 2-(propan-2-yloxy)benzyl alcohol to form 2-bromo-5-(propan-2-yloxy)benzyl bromide. This intermediate is then reacted with cyclopropanamine under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[2-bromo-5-(propan-2-yloxy)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine or alcohol derivatives.

Scientific Research Applications

N-{[2-bromo-5-(propan-2-yloxy)phenyl]methyl}cyclopropanamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and receptor binding.

    Industrial Applications: The compound serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[2-bromo-5-(propan-2-yloxy)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The presence of the bromine atom and the cyclopropanamine moiety can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-{[4-(Propan-2-yl)phenyl]methyl}cyclopropanamine

Molecular Formula : $ \text{C}{13}\text{H}{19}\text{N} $ (MW: 189.30)
Structural Differences :

  • Lacks bromo and propan-2-yloxy groups on the phenyl ring.
  • Substituted with an isopropyl group at position 4 of the phenyl ring.
    Implications :
  • Reduced steric hindrance and electron-withdrawing effects compared to the target compound.

{[2-Bromo-5-(Propan-2-yloxy)phenyl]methyl}(methyl)amine

Molecular Formula: $ \text{C}{11}\text{H}{16}\text{BrNO} $ (MW: 258.17) Structural Differences:

  • Replaces cyclopropanamine with a methylamine group.
    Implications :
  • Lipophilicity : Lower $ \log P $ due to the absence of the cyclopropane ring.

N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine

Molecular Formula : $ \text{C}{10}\text{H}{15}\text{F}2\text{N}3 $ (MW: 215.25)
Structural Differences :

  • Pyrazole ring replaces the substituted phenyl group.
  • Implications:
  • Electron-deficient heterocycle : May engage in distinct π-π or dipole interactions in biological targets.
  • Fluorine atoms : Increase metabolic stability and electronegativity.

N-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopropanamine

Molecular Formula: Not explicitly provided (similar to PN-1843 in ) Structural Differences:

  • Substitutes bromo with fluorine and includes a boronate ester group.
    Implications :
  • Boronate ester : Enables Suzuki-Miyaura cross-coupling reactions for further derivatization.
  • Fluorine : Smaller atomic radius than bromo, reducing steric effects but enhancing electronegativity .

N-[(4-Phenylphenyl)methyl]cyclopropanamine

CAS : 172511-29-4
Structural Differences :

  • Biphenyl system replaces the mono-substituted phenyl ring.
  • Lacks bromo and alkoxy substituents.
    Implications :
  • Extended aromatic system : Increases molecular weight ($ \text{C}{16}\text{H}{17}\text{N} $) and lipophilicity.
  • Potential for enhanced stacking interactions in hydrophobic binding pockets.

Biological Activity

N-{[2-bromo-5-(propan-2-yloxy)phenyl]methyl}cyclopropanamine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H18BrNOC_{13}H_{18}BrNO and is characterized by:

  • A brominated phenyl ring which enhances its reactivity.
  • A propan-2-yloxy group that may influence its solubility and interaction with biological targets.
  • A cyclopropanamine moiety , contributing to its pharmacological properties.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets, including enzymes and receptors. The presence of the bromine atom can facilitate unique binding interactions, such as halogen bonding, which may enhance selectivity and potency against certain biological pathways.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that cyclopropane derivatives can possess significant antimicrobial properties. For instance, spirocyclopropanes have been noted for their anti-inflammatory and cytotoxic effects against various cancer cell lines .
  • Anticancer Properties : this compound has potential as an anticancer agent. In vitro studies demonstrate cytotoxicity against human tumor cell lines such as RKO, MCF-7, and HeLa. The IC50 values for these cell lines range from 49.79 µM to 113.70 µM, indicating a promising therapeutic window .

Case Studies

  • Cytotoxicity Assays : In a study evaluating the cytotoxic effects of various derivatives on cancer cell lines, this compound showed significant inhibition of cell growth in RKO cells with an IC50 value of approximately 60.70 µM .
  • Leishmanicidal Activity : The compound's activity was also assessed against Leishmania mexicana, demonstrating potent leishmanicidal effects with IC50 values below 1 µM for several derivatives, comparable to established treatments like amphotericin B .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

CompoundIC50 (µM)Activity Type
This compound60.70 (RKO)Anticancer
Amphotericin B0.17Leishmanicidal
Other spirocyclopropanesVaries (49.79 - 113.70)Anticancer

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